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Compound of Interest

Compound Name: Manganese--mercury (1/1)

Cat. No.: B15489419 Get Quote

A comprehensive analysis of the available crystallographic data for the manganese-mercury

(Mn-Hg) system reveals the presence of at least two intermetallic compounds: MnHg and

Mn2Hg5. This guide provides a comparative overview of their crystal structures, based on the

limited independent verification data available in the scientific literature. The primary

experimental technique cited for structure determination is neutron diffraction, with theoretical

calculations providing additional insight.

Confirmed Crystal Structures
Currently, experimental and theoretical data converge on the existence of two primary phases

in the Mn-Hg system, each with a distinct crystal structure. A summary of the crystallographic

data is presented in the table below.
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Detailed Analysis of Mn-Hg Phases
MnHg: A CsCl-Type Structure with Temperature-
Dependent Distortion
The equiatomic compound MnHg has been experimentally verified to possess a cubic crystal

structure of the CsCl-type at room temperature.[1] A key study utilizing neutron diffraction

confirmed this arrangement.[1] This structure is characterized by a simple cubic lattice with

manganese and mercury atoms occupying the corner and body-center positions, respectively.

A significant finding from the neutron diffraction study is the observation of a structural

distortion at low temperatures. Below 198 K, the cubic symmetry of MnHg distorts into a

tetragonal structure.[1] This phase transition is a critical aspect of the material's

crystallographic profile.

Mn2Hg5: A Tetragonal Structure Supported by
Theoretical Calculations
The intermetallic compound Mn2Hg5 is reported to have a tetragonal crystal structure with the

space group P4/mbm.[2] This information is primarily derived from theoretical calculations

available in the Materials Project database.[2] While a patent document also mentions the

existence of the Mn2Hg5 alloy and its analysis by X-ray diffraction, detailed experimental

crystallographic data from this source is not readily available.[3]

The theoretical model provides specific lattice parameters of a = 10.0035 Å and c = 2.9977 Å.

[2] Further independent experimental verification, for instance through single-crystal X-ray

diffraction or neutron diffraction, is necessary to conclusively confirm these theoretical

predictions.

Experimental Protocols
The primary experimental method for which some detail is available is neutron diffraction for

the characterization of MnHg.

Neutron Diffraction of MnHg:
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Sample Preparation: The study was conducted on a powder sample of the MnHg compound.

[1]

Instrumentation: The specific type of neutron diffractometer used is not detailed in the

available abstract.

Data Collection: Neutron diffraction patterns were collected at both room temperature and at

liquid-nitrogen temperature to observe the structural changes.[1]

Data Analysis: The analysis of the diffraction patterns confirmed the CsCl-type cubic

structure at room temperature and its distortion to a tetragonal symmetry at lower

temperatures.[1]

For Mn2Hg5, while X-ray diffraction has been mentioned as a characterization technique in a

patent, the specific experimental conditions, such as the type of diffractometer, radiation

source, and data analysis methods, are not provided.[3]

Visualization of the Verification Process and
Structural Comparison
To illustrate the workflow of independent crystal structure verification and the relationship

between the identified Mn-Hg phases, the following diagrams are provided.
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Caption: Workflow for the independent verification of a crystal structure.
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Caption: Relationship between the identified crystal structures in the Mn-Hg system.

Conclusion
The independent verification of the crystal structures within the manganese-mercury system is

an area that requires further experimental investigation. While a CsCl-type cubic structure for

MnHg at room temperature, which distorts to a tetragonal phase at low temperatures, is

supported by neutron diffraction data, the tetragonal structure of Mn2Hg5 is currently based on

theoretical predictions. To provide a more robust and comprehensive comparison, additional

independent experimental studies, particularly using single-crystal X-ray diffraction, are

essential to confirm and refine the crystallographic data for all phases in the Mn-Hg system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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